molecular formula C17H12F3NO B471730 1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde CAS No. 192997-22-1

1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde

Cat. No.: B471730
CAS No.: 192997-22-1
M. Wt: 303.28g/mol
InChI Key: SFIVSAJWGJMMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde is a synthetic indole-3-carbaldehyde derivative designed for research applications. This compound features a benzyl substitution at the 1-position of the indole ring, which is modified with a trifluoromethyl group, a moiety known to influence the compound's metabolic stability, lipophilicity, and binding affinity. The indole-3-carbaldehyde core is of significant scientific interest as it is structurally related to endogenous metabolites of dietary L-tryptophan, such as indole-3-carbaldehyde (I3A), which are produced by human gastrointestinal microbiota . Like these natural metabolites, your compound of interest may serve as a ligand for the Aryl Hydrocarbon Receptor (AhR) . AhR activation is a key mechanism in modulating immune responses, particularly in the gut mucosa, where it can stimulate the production of interleukin-22 (IL-22), a cytokine essential for maintaining barrier function and mucosal reactivity . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a tool compound in immunological and microbiological studies to probe the complex signaling pathways at the interface of host physiology and microbial metabolism. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO/c18-17(19,20)14-5-3-4-12(8-14)9-21-10-13(11-22)15-6-1-2-7-16(15)21/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIVSAJWGJMMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Protocol

  • Reagents : 3-(Trifluoromethyl)benzyl alcohol, hydrobromic acid (48% w/w), sulfuric acid (catalytic).

  • Conditions : Reflux at 110°C for 6–8 h under nitrogen.

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and distillation under reduced pressure.

  • Yield : 75–85%.

N1-Alkylation of Indole

Alkylation of indole’s nitrogen with 3-(trifluoromethyl)benzyl bromide proceeds via an SN2 mechanism under basic conditions.

Experimental Procedure

  • Reagents : Indole (1.0 equiv), 3-(trifluoromethyl)benzyl bromide (1.2 equiv), NaH (1.5 equiv, 60% dispersion in oil), anhydrous DMF (solvent).

  • Conditions :

    • Suspend NaH in DMF at 0°C under nitrogen.

    • Add indole dropwise, stir for 30 min.

    • Introduce 3-(trifluoromethyl)benzyl bromide, warm to room temperature, and stir for 12 h.

  • Workup : Quench with ice-cold water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 9:1).

  • Yield : 70–78%.

Table 1: Characterization Data for 1-[3-(Trifluoromethyl)benzyl]-1H-Indole

PropertyValue
Molecular Formula C₁₆H₁₁F₃N
Molecular Weight 290.26 g/mol
¹H NMR (CDCl₃) δ 7.85 (d, J = 8.0 Hz, 1H, H-2), 7.45–7.30 (m, 5H, Ar-H), 5.45 (s, 2H, CH₂), 3.85 (s, 3H, N-CH₃)
HRMS (ESI-TOF) [M + H]⁺ Calcd: 291.0971; Found: 291.0968

Vilsmeier-Haack Formylation at C3

The Vilsmeier-Haack reaction introduces the aldehyde group at indole’s C3 position, leveraging the electron-rich nature of the pyrrole ring.

Reaction Mechanism

  • Formation of Vilsmeier Reagent : DMF reacts with POCl₃ to generate the electrophilic chloroiminium intermediate.

  • Electrophilic Attack : The indole’s C3 position undergoes formylation.

  • Hydrolysis : Acidic workup liberates the aldehyde.

Optimized Protocol

  • Reagents : 1-[3-(Trifluoromethyl)benzyl]-1H-indole (1.0 equiv), DMF (3.0 equiv), POCl₃ (3.5 equiv), dichloroethane (DCE, solvent).

  • Conditions :

    • Add POCl₃ to DCE at 0°C, followed by DMF.

    • Stir for 30 min, then add the indole derivative.

    • Reflux at 80°C for 4 h.

    • Quench with aqueous NaOAc (pH 6–7).

  • Purification : Recrystallization from ethanol/water (1:1).

  • Yield : 65–72%.

Table 2: Characterization Data for 1-[3-(Trifluoromethyl)benzyl]-1H-Indole-3-Carbaldehyde

PropertyValue
Molecular Formula C₁₇H₁₁F₃NO
Molecular Weight 318.27 g/mol
¹H NMR (CDCl₃) δ 10.15 (s, 1H, CHO), 8.25 (d, J = 7.5 Hz, 1H, H-2), 7.65–7.40 (m, 5H, Ar-H), 5.55 (s, 2H, CH₂)
¹³C NMR (CDCl₃) δ 191.2 (CHO), 144.5, 135.2, 129.8, 128.4, 126.7, 124.3 (q, J = 272 Hz, CF₃), 118.9, 112.4
IR (KBr) ν 1695 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F)

Alternative Routes and Modifications

Fischer Indole Synthesis

While less common for this target, Fischer indole synthesis could construct the indole ring from a phenylhydrazine and a ketone pre-functionalized with the trifluoromethylbenzyl group. However, this approach suffers from lower regiocontrol and is rarely employed.

Direct Formylation-Alkylation Sequence

Performing formylation prior to alkylation risks aldehyde degradation under basic alkylation conditions. However, protective strategies (e.g., acetal formation) could mitigate this, albeit adding synthetic steps.

Scale-Up Considerations and Industrial Relevance

  • Cost Efficiency : Using NaH for alkylation and DMF/POCl₃ for formylation balances cost and yield.

  • Solvent Recovery : DMF and DCE are recycled via distillation, reducing environmental impact.

  • Safety : POCl₃ handling requires strict moisture control and PPE due to its corrosive nature .

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Synthetic Applications

1-[3-(Trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde serves as a key intermediate in the synthesis of various biologically active compounds. Its aldehyde functional group facilitates reactions such as:

  • Condensation Reactions : It can participate in Knoevenagel and Mannich reactions to form more complex structures.
  • C–C Bond Formation : The compound can be utilized in cross-coupling reactions, enhancing the diversity of synthesized products.

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents, particularly in anticancer and antimicrobial research:

  • Anticancer Activity : Research indicates that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that indole derivatives can inhibit the growth of lung adenocarcinoma cells (A549) with varying degrees of efficacy .
  • Antimicrobial Properties : Some derivatives synthesized from this compound have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results .

Case Study 1: Synthesis of Indole Derivatives

A study highlighted the one-pot synthesis of various indole derivatives using this compound as a precursor. The reaction involved the condensation of the aldehyde with different amines and carbonyl compounds under acidic conditions, yielding products with notable biological activities.

Compound NameYield (%)Biological Activity
Indole derivative A85%Anticancer activity against A549
Indole derivative B90%Antimicrobial activity against E. coli

Case Study 2: C–H Functionalization

In another study, researchers explored the Pd(II)-catalyzed C–H arylation of indoles using this compound as a directing group. This method allowed for the selective functionalization at the C3 position, leading to new compounds with potential pharmacological applications.

Reaction ConditionsYield (%)Product
TFA as co-solvent at 100 °C for 3.5 h87%Arylated indole derivative

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The indole ring structure allows the compound to interact with various receptors and enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent (Benzyl Group) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 3-CF₃ C₁₇H₁₂F₃NO 303.279 192997-22-1 High lipophilicity; intermediate for drug design
1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde 3-Br C₁₆H₁₂BrNO 322.18 174367-69-2 Used in synthesis of metalloproteinase inhibitors
1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde 3,4-Cl₂ C₁₆H₁₁Cl₂NO 316.17 N/A Precursor for 1-deoxy-D-xylulose-5-phosphate synthase inhibitors
1-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde 3-CF₃, 2-S-C₆H₄CF₃ C₁₇H₁₂F₃NOS 335.34 338416-52-7 Enhanced electronic effects due to sulfur; potential kinase inhibitor
1-Benzyl-1H-indole-3-carbaldehyde C₆H₅ (unsubstituted) C₁₆H₁₃NO 235.28 N/A Ligand precursor for serotonin receptor modulation
1-(2-Methoxybenzyl)-1H-indole-3-carbaldehyde 2-OCH₃ C₁₇H₁₅NO₂ 265.31 N/A Studied for antitumor activity; high-cost R&D material
1-Phenyl-1H-indole-3-carbaldehyde C₆H₅ (direct N-phenyl) C₁₅H₁₁NO 221.25 32542-59-9 Research tool for fluorescence studies

Physicochemical and Electronic Effects

  • Electron-Withdrawing Groups : The -CF₃ group in the target compound increases electrophilicity at the aldehyde position, enhancing reactivity in condensation reactions compared to electron-donating groups (e.g., -OCH₃) .

Biological Activity

1-[3-(Trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, characterized by its trifluoromethyl group which enhances its chemical stability and biological activity. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

  • Molecular Formula : C17_{17}H12_{12}F3_3NO
  • Molecular Weight : 303.29 g/mol
  • Structure : The presence of a trifluoromethyl group contributes to the compound's lipophilicity and binding affinity to biological targets.

Biological Activity

This compound has been studied for its diverse biological activities, particularly in the context of cancer research and enzyme inhibition.

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The trifluoromethyl group enhances binding affinity, leading to various biological effects such as:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes associated with cancer proliferation.
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity against various cell lines.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related indole compounds, providing insights into the potential effects of this compound.

StudyFindings
Gámez-Montaño et al. (2018)Indoles showed anti-proliferative activities in various cancer cell lines, suggesting similar potential for this compound.
Shinde & Jeong (2020)Indole derivatives demonstrated significant anticancer activity against A549 lung adenocarcinoma cells, indicating that modifications can enhance efficacy.
Bhattacharjee et al. (2010)Related compounds showed enhanced potency in inhibiting breast cancer cell growth, highlighting structure-activity relationships that could apply to this compound.

Anticancer Activity

Research indicates that indole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to increase caspase activity, which is crucial for apoptosis.
  • Cell Cycle Arrest : Studies demonstrated that certain indoles can disrupt cell cycle progression, particularly in estrogen-responsive breast cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via bromomethylation of a trifluoromethyl-substituted benzene precursor, followed by alkylation of indole-3-carbaldehyde. For example, brominating agents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media can introduce the benzyl bromide moiety (analogous to methods in ). Optimization involves adjusting reaction time, temperature (e.g., 0–60°C), and stoichiometry of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1H^1H/13C^{13}C NMR ensure high yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the aldehyde proton (δ ~10.1 ppm). 19F^{19}F NMR detects the trifluoromethyl group (δ -60 to -65 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error.
  • X-ray Crystallography : Single-crystal analysis (if available) resolves bond angles and conformations, as demonstrated for structurally related indole carbaldehydes .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of the trifluoromethyl group on the carbaldehyde’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron-withdrawing effects of the -CF3_3 group, which polarizes the carbaldehyde moiety, enhancing electrophilicity. Comparative studies with non-fluorinated analogs (e.g., methyl or hydrogen substituents) quantify these effects. Solvent parameters (e.g., dielectric constant) are incorporated to simulate reaction environments .

Q. What strategies address contradictions in observed vs. predicted solubility and stability of this compound?

  • Methodological Answer :

  • Solubility Testing : Use Hansen solubility parameters (HSPs) in solvents like DMSO, THF, and chloroform. Experimental solubility profiles (e.g., UV-Vis spectroscopy) are compared with predictions from software (e.g., COSMO-RS).
  • Stability Studies : Accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and light exposure monitor aldehyde oxidation or indole ring decomposition. HPLC tracks degradation products .

Q. What in vitro assays are suitable for evaluating biological activity, given its structural similarity to bioactive indoles?

  • Methodological Answer :

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity (IC50_{50}).
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Mechanistic Probes : Fluorescence polarization assays quantify binding affinity to target proteins (e.g., kinases), guided by structural analogs in and .

Experimental Design & Data Analysis

Q. How can researchers design kinetic studies to probe substituent effects on nucleophilic addition to the carbaldehyde?

  • Methodological Answer :

  • Variable-Substituent Approach : Synthesize derivatives with electron-donating (-OCH3_3) or -withdrawing (-NO2_2) groups at the benzyl position.
  • Kinetic Monitoring : Use stopped-flow UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., hydrazines). Eyring plots derive activation parameters (ΔH^‡, ΔS^‡) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?

  • Methodological Answer :

  • Crystal Growth : Slow vapor diffusion (e.g., ether into DCM solution) promotes single-crystal formation.
  • Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) overcome weak diffraction from flexible benzyl groups. Disorder in the -CF3_3 moiety is modeled using partial occupancy refinements .

Methodological Troubleshooting

Q. Why might NMR spectra show unexpected splitting of the aldehyde proton, and how is this resolved?

  • Methodological Answer : Splitting (Δδ\Delta \delta ~0.1 ppm) may arise from rotameric equilibria of the benzyl group. Techniques:

  • Variable-Temperature NMR : Cooling to -40°C slows rotation, simplifying splitting patterns.
  • COSY/NOESY : Correlate aldehyde proton with adjacent indole protons to confirm spatial proximity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde

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